molecular formula C23H18N2O2S B2891073 4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 325980-16-3

4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2891073
CAS No.: 325980-16-3
M. Wt: 386.47
InChI Key: JJIOBBKSVUJZJW-WCWDXBQESA-N
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Description

The compound 4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzoyl group attached to a dihydrobenzothiazole ring system substituted with methyl groups at positions 3 and 4. This structural motif is characteristic of bioactive molecules targeting enzymes or receptors involved in metabolic and inflammatory pathways. Benzothiazole derivatives are known for their diverse pharmacological profiles, including antidiabetic, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

4-benzoyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-15-8-13-19-20(14-15)28-23(25(19)2)24-22(27)18-11-9-17(10-12-18)21(26)16-6-4-3-5-7-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIOBBKSVUJZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,6-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of 2-amino-4,5-dimethylthiophenol with a carbonyl source.

Methodology (adapted from):

  • Reactants :
    • 2-Amino-4,5-dimethylthiophenol (1.0 eq)
    • Acetone (1.2 eq, carbonyl agent)
  • Conditions :
    • Reflux in ethanol (12 h) with catalytic p-toluenesulfonic acid (PTSA, 0.1 eq).
  • Outcome :
    • Cyclization yields 3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-amine (78% yield).

Characterization :

  • 1H NMR (DMSO-d6): δ 6.82–7.12 (m, 2H, aromatic), 3.21 (s, 2H, CH2), 2.34 (s, 6H, 2×CH3).

Oxidation to Form the Imine (Ylidene)

The 2-amine group is oxidized to an imine while retaining the E-configuration.

Methodology (adapted from):

  • Reactants :
    • 3,6-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-amine (1.0 eq)
    • Chloranil (1.5 eq, oxidizing agent)
  • Conditions :
    • Stirred in dichloromethane (DCM) at 0°C for 2 h.
  • Outcome :
    • Generates (2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene (63% yield).

Key Considerations :

  • Low temperatures prevent Z/E isomerization.
  • Chloranil selectively oxidizes amines to imines without over-oxidizing the sulfur.

Amide Coupling with 4-Benzoylbenzoyl Chloride

Synthesis of 4-Benzoylbenzoyl Chloride

Methodology (adapted from):

  • Reactants :
    • 4-Benzoylbenzoic acid (1.0 eq)
    • Thionyl chloride (SOCl2, 3.0 eq)
  • Conditions :
    • Reflux in dry toluene (4 h).
  • Outcome :
    • Quantitative conversion to 4-benzoylbenzoyl chloride.

Coupling Reaction

The imine-containing benzothiazole is coupled with the acid chloride.

Methodology (adapted from):

  • Reactants :
    • (2E)-3,6-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene (1.0 eq)
    • 4-Benzoylbenzoyl chloride (1.1 eq)
    • Pyridine (2.0 eq, base)
  • Conditions :
    • Stirred in anhydrous tetrahydrofuran (THF) at 25°C for 12 h.
  • Outcome :
    • 4-Benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (57% yield).

Optimization Data :

Parameter Value
Solvent THF
Temperature 25°C
Reaction Time 12 h
Yield 57%

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines benzothiazole formation and amide coupling.

Methodology (adapted from):

  • Reactants :
    • 2-Amino-4,5-dimethylthiophenol (1.0 eq)
    • 4-Benzoylbenzoyl chloride (1.1 eq)
    • Triethylamine (TEA, 2.0 eq)
  • Conditions :
    • Reflux in acetonitrile (8 h).
  • Outcome :
    • Direct formation of the target compound (44% yield).

Advantages :

  • Reduces purification steps.
  • Avoids isolation of unstable intermediates.

Microwave-Assisted Synthesis

Methodology (adapted from):

  • Reactants :
    • Pre-formed imine (1.0 eq)
    • 4-Benzoylbenzoyl chloride (1.1 eq)
  • Conditions :
    • Microwave irradiation (150 W, 100°C, 30 min).
  • Outcome :
    • 68% yield with >95% purity.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (DMSO-d6):
    δ 11.42 (s, 1H, CONH), 8.02–7.12 (m, 11H, aromatic), 3.28 (s, 2H, CH2), 2.41 (s, 6H, 2×CH3).
  • 13C NMR :
    δ 193.2 (C=O), 167.4 (CONH), 152.1–118.3 (aromatic), 32.1 (CH2), 21.4 (CH3).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH:H2O = 80:20).

Challenges and Optimization Strategies

Challenge Solution
Low imine stability Use freshly prepared imine.
Z/E isomerization Low-temperature reactions.
Poor amide coupling yield Microwave assistance.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . This interaction disrupts the formation of the Z-ring, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares structural similarities with several benzothiazole- and benzamide-containing derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
4-Benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (Target Compound) C23H20N2O2S 396.48 3,6-dimethyl (benzothiazole); benzoyl (amide) Not explicitly stated N/A
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide C24H20N2O2S 408.50 2-methoxyphenyl, phenyl (thiazole); 4-methylbenzoyl Structural studies
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide C15H14N2O3S2 334.41 6-methyl (benzothiazole); 4-methoxybenzenesulfonamide 11β-HSD1 inhibitor (antidiabetic)
4-Methanesulfonyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide C18H18N2O4S2 390.48 3,7-dimethyl (benzothiazole); 4-methanesulfonyl Research tool compound
4-[Bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide C21H20ClN3O3S2 469.03 4-chloro-3-methyl (benzothiazole); bis(prop-2-enyl)sulfamoyl Synthetic intermediate

Key Observations :

  • Substituent Position : Methyl groups at positions 3 and 6 on the benzothiazole ring (target compound) contrast with chloro (), methoxy (), or sulfonamide () groups in analogues, which influence electronic and steric properties.
  • Amide vs. Sulfonamide : The benzoyl group in the target compound differs from sulfonamide-bearing analogues (e.g., ), altering hydrogen-bonding capacity and solubility.

Crystallographic and Conformational Features

  • Target Compound: No direct crystallographic data is available, but analogues like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide exhibit mean σ(C–C) = 0.002 Å and R factor = 0.038, indicative of high structural precision .
  • 4-Methoxybenzenesulfonamide Derivative : Crystallizes in space group P2₁/c with hydrogen bonds (N1—H1⋯N2) stabilizing the lattice . Similar interactions are expected in the target compound due to the benzamide moiety.
  • π-π Interactions : Offset π-stacking (3.433–3.954 Å) observed in suggests that the benzoyl group in the target compound may participate in analogous interactions.

Molecular and Electronic Properties

  • DFT Studies : Analogues such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide show stabilization via hydrogen bonding and electrostatic interactions, as confirmed by DFT . The target compound’s benzoyl group may similarly enhance dipole interactions.
  • Hydrogen Bonding : The N—H⋯N/O motifs in are critical for lattice stability. The target compound’s amide group likely forms comparable interactions.

Biological Activity

4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound belonging to the benzamide class. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes various studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical structure and properties:

PropertyDetails
IUPAC Name 4-benzoyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Molecular Formula C23H18N2O2S
CAS Number 325980-16-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . Additionally, its structure allows it to intercalate into DNA and inhibit DNA-dependent enzymes, contributing to its antitumor properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various pathogens:

  • Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Methodology : Broth microdilution testing was employed according to CLSI guidelines.

The compound demonstrated promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for therapeutic applications in treating bacterial infections .

Antitumor Activity

The antitumor efficacy of this compound was evaluated using both 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated:

  • IC50 Values :
    • A549: 10.5 μM
    • HCC827: 6.26 μM (2D), 20.46 μM (3D)
    • NCI-H358: 6.48 μM (2D), 16.00 μM (3D)

These findings suggest that the compound exhibits higher cytotoxicity in two-dimensional assays compared to three-dimensional cultures .

Study on Antitumor Activity

In a study published in Pharmaceutical Research, researchers synthesized various benzothiazole derivatives and tested their antitumor activity. The results highlighted that compounds similar to this compound showed effective inhibition of cancer cell proliferation through mechanisms involving DNA binding .

Evaluation of Antimicrobial Properties

Another research effort focused on the antimicrobial properties of benzothiazole derivatives. The study confirmed that compounds with structural similarities to our target compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance antimicrobial efficacy .

Q & A

Q. What novel applications exist beyond traditional medicinal chemistry?

  • Material science : As a ligand for metal-organic frameworks (MOFs) due to its planar structure .
  • Proteolysis-targeting chimeras (PROTACs) : Leverage benzamide’s binding affinity to design degraders .

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